molecular formula C13H21NO4 B12764997 2,3,4,5-Tetramethoxyamphetamine CAS No. 23693-26-7

2,3,4,5-Tetramethoxyamphetamine

Cat. No.: B12764997
CAS No.: 23693-26-7
M. Wt: 255.31 g/mol
InChI Key: WVNJEHORYAZBRZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethoxyamphetamine (TMA-4) is a substituted amphetamine and a structural analog of mescaline, belonging to the family of psychedelic phenethylamines. Its primary research value lies in its unique pharmacological profile as a serotonin receptor agonist , with a particular affinity for the 5-HT 2A receptor subtype, which is a key target in the study of neuropsychopharmacology and consciousness. The distinct substitution pattern of four methoxy groups on the phenyl ring, compared to the three found in mescaline, significantly alters its binding affinity, metabolic stability, and overall potency , making it a compound of interest in structure-activity relationship (SAR) studies. Researchers investigate TMA-4 to better understand how specific molecular modifications to the phenethylamine core influence receptor interaction, efficacy, and selectivity. This knowledge contributes to the broader field of medicinal chemistry and the ongoing investigation of serotoninergic systems. This product is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. All handling and experimental procedures must comply with applicable local, state, and federal regulations.

Properties

CAS No.

23693-26-7

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-(2,3,4,5-tetramethoxyphenyl)propan-2-amine

InChI

InChI=1S/C13H21NO4/c1-8(14)6-9-7-10(15-2)12(17-4)13(18-5)11(9)16-3/h7-8H,6,14H2,1-5H3

InChI Key

WVNJEHORYAZBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1OC)OC)OC)OC)N

Origin of Product

United States

Synthetic Pathways and Chemical Methodologies for 2,3,4,5 Tetramethoxyamphetamine and Analogues

Established Synthetic Routes to Tetramethoxyamphetamine Isomers

Precursor Chemistry and Starting Materials

The foundation of any successful synthesis lies in the selection and preparation of appropriate starting materials. For tetramethoxyamphetamine isomers, substituted benzaldehydes and phenylpropenes are common precursors.

Another significant class of precursors includes allylbenzenes and their isomeric propenylbenzenes, which are found in various essential oils. cuni.cz For instance, myristicin, the primary allylbenzene (B44316) in nutmeg oil, has been postulated as a metabolic precursor to 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). cuni.cz This highlights the potential for naturally occurring compounds to serve as starting points for the synthesis of amphetamine derivatives. The table below lists some key precursors and their sources.

Precursor NameChemical ClassNatural Source (if applicable)
2,4,5-TrimethoxybenzaldehydeBenzaldehydeSynthesized from asarone
AsaronePhenylpropeneAcorus calamus (Sweet Flag)
SafroleAllylbenzeneSassafras oil
IsosafrolePropenylbenzeneIsomerized from safrole
Piperonal (B3395001)Benzaldehyde-
MyristicinAllylbenzeneNutmeg oil

Reaction Mechanisms and Intermediate Compounds

The conversion of precursors to the final amphetamine derivatives involves several key chemical transformations. A common and well-documented route is the Knoevenagel condensation . wikipedia.org In this reaction, a substituted benzaldehyde, such as 2,4,5-triethoxybenzaldehyde, is reacted with nitroethane in the presence of a catalyst like anhydrous ammonium (B1175870) acetate. studfile.net This reaction forms a nitrostyrene (B7858105) intermediate, for example, 1-(3,4-methylenedioxyphenyl)-2-nitropropene from piperonal and nitroethane. studfile.net

The subsequent step is typically a reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. One common method involves the use of lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). studfile.net The N-formyl derivative of the amphetamine can be reduced with LAH to yield the final N-methylated product. studfile.net Another approach utilizes iron in glacial acetic acid to reduce the nitrostyrene intermediate. studfile.net

The general synthetic pathway can be summarized as follows:

Substituted Benzaldehyde → Nitrostyrene Intermediate → Amphetamine Derivative

For example, the synthesis of 2,4,5-triethoxyamphetamine involves the following steps:

Formation of 2,4,5-triethoxybenzaldehyde: This can be prepared from 1,2,4-triethoxybenzene (B1595748) through a Vilsmeier-Haack reaction using N-methylformanilide and phosphorus oxychloride (POCl3). studfile.net

Condensation with Nitroethane: The resulting aldehyde is then condensed with nitroethane to form the corresponding nitrostyrene. studfile.net

Reduction to the Amine: The nitrostyrene is then reduced to yield 2,4,5-triethoxyamphetamine. studfile.net

The table below outlines some common reaction types and their roles in the synthesis of amphetamine derivatives.

Reaction TypePurposeExample Reagents
Knoevenagel CondensationFormation of a carbon-carbon double bond (nitrostyrene synthesis)Nitroethane, Ammonium Acetate
ReductionConversion of a nitro group to an amineLithium Aluminum Hydride (LAH), Iron/Acetic Acid
Vilsmeier-Haack ReactionFormylation of an aromatic ringN-methylformanilide, POCl3
Reductive AminationFormation of an amine from a ketone or aldehydeAmmonium chloride, Sodium cyanoborohydride

Advanced Synthetic Strategies for Amphetamine Derivatives

Beyond the classical methods, modern organic synthesis offers more sophisticated and efficient approaches for the preparation of amphetamine derivatives, including those with specific stereochemistry.

Novel Synthetic Approaches and Derivatization Techniques

Recent research has focused on developing novel synthetic methods that offer higher yields, greater selectivity, and improved safety profiles. One such approach involves the use of aziridine-based processes . google.comgoogle.com This method utilizes a stereospecific cuprate (B13416276) addition reaction with an aziridine (B145994) phosphoramidate (B1195095) compound to create a chiral aryl or aryl-alkyl phosphoramidate precursor. google.comgoogle.com This precursor can then be readily converted to the target amphetamine derivative. google.comgoogle.com This strategy offers a high degree of control over the stereochemistry of the final product.

Furthermore, molecular hybridization strategies are being employed to design and synthesize new amphetamine derivatives with unique pharmacological profiles. mdpi.com This involves combining structural fragments from different known active compounds to create novel molecules with potentially enhanced or multi-target activities. mdpi.com

Stereoselective Synthesis Considerations for Chiral Centers

Amphetamines possess a chiral center at the alpha-carbon of the side chain, meaning they can exist as two enantiomers (R and S isomers). These enantiomers can exhibit different pharmacological properties. Therefore, the ability to synthesize a single, specific enantiomer is of significant importance.

Several strategies have been developed for the stereoselective synthesis of amphetamines. One approach involves the use of chiral starting materials. For example, the regioselective addition of an aryl lithium compound to commercially available (S)-(+)-propylene oxide can lead to the corresponding (S)-aryl-2-propanol. researchgate.net This alcohol can then be converted through a series of steps, including tosylation, azide (B81097) displacement, and hydrogenation, to yield the (R)-amphetamine. researchgate.net

Another method utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. The aziridine-based synthesis mentioned earlier is an example of a stereospecific method that can provide high enantiomeric purity. google.comgoogle.com It is crucial to employ stereospecific methods to avoid racemization, which would result in a mixture of enantiomers. google.com The choice of synthetic route and reaction conditions plays a critical role in achieving the desired stereoisomer with high purity. evulpo.com

Structure Activity Relationships Sar and Molecular Design in Tetramethoxyamphetamines

Positional Isomerism and Pharmacological Potency in Amphetamine Analogues

Positional isomerism, which involves molecules having the same atomic composition but different arrangements of substituent groups on a core structure, is a critical determinant of pharmacological potency in amphetamine analogues. nih.gov The trimethoxyamphetamine (TMA) series, which are isomers differing only in the position of the three methoxy (B1213986) groups on the phenyl ring, serves as a classic example. The six possible isomers exhibit a wide range of human potencies, providing an excellent model for studying SAR. mdma.ch

For instance, varying the substitution pattern from the well-known 3,4,5-trimethoxy arrangement (found in mescaline's amphetamine analogue, TMA) to a 2,4,5-trimethoxy pattern (TMA-2) results in a significant increase in psychoactive potency. frontiersin.org This highlights that the specific placement of the methoxy groups is crucial for the molecule's activity.

IsomerSubstitution PatternRelative Potency Compared to Mescaline
TMA3,4,5-Trimethoxy~2x
TMA-22,4,5-Trimethoxy~10x
TMA-62,4,6-Trimethoxy~10x
TeMA2,3,4,5-Tetramethoxy~6x (potency questioned) mdma.chwikipedia.org

Influence of Substituent Patterns on Receptor Interactions

The pharmacological effects of amphetamine analogues are primarily mediated by their interaction with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. The pattern of substitution on the phenyl ring directly influences the binding affinity and efficacy of these compounds at different receptor subtypes. msdmanuals.com

Research on related series of phenethylamines and amphetamines shows that the 5-HT₂A receptor is a key target for psychedelic activity. The affinity for this receptor is highly sensitive to the substitution pattern. For example, in the 2,5-dimethoxyamphetamine (B1679032) series, the addition of small, lipophilic substituents at the 4-position generally leads to agonistic properties at 5-HT₂A/₂C receptors. frontiersin.org Extending the length of a 4-alkoxy substituent often increases binding affinities at both 5-HT₂A and 5-HT₂C receptors. nih.gov

For 3,4,5-trimethoxy-substituted compounds and their analogues, structural modifications significantly impact receptor binding. Studies on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and their corresponding amphetamines (3C-scalines) demonstrate that all tested amphetamine derivatives showed an increased affinity for the 5-HT₂A receptor compared to the parent compound, 3,4,5-trimethoxyamphetamine (TMA). frontiersin.org The introduction of fluorinated 4-alkoxy substituents was also found to generally increase binding affinity at 5-HT₂A and 5-HT₂C receptors. frontiersin.org

While specific binding data for 2,3,4,5-TeMA is scarce in the literature, the principles derived from these related series suggest that its unique tetramethoxy pattern results in a specific interaction profile with monoamine receptors that dictates its reported pharmacological effects. The presence of four methoxy groups, as opposed to the more common two or three, likely creates a distinct electronic and steric profile that influences how it fits into the binding pockets of its target receptors.

CompoundModificationReceptor TargetEffect on Binding Affinity (Ki)
Amphetamine DerivativesCompared to TMA (3,4,5-)5-HT₂AIncreased affinity frontiersin.org
2,5-DimethoxyamphetaminesExtended 4-alkoxy group5-HT₂A / 5-HT₂CGenerally increased affinity nih.gov
3C-ScalinesFluorinated 4-alkoxy substituent5-HT₂A / 5-HT₂CGenerally increased affinity frontiersin.org
PhenethylaminesCompared to AmphetaminesTAAR1Stronger binding nih.gov

Computational Chemistry and Molecular Modeling for SAR Prediction

To better understand and predict the complex structure-activity relationships of amphetamine analogues, researchers employ computational chemistry and molecular modeling techniques. These methods provide insights into how these molecules interact with their biological targets at an atomic level. diva-portal.org

Theoretical approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For amphetamine analogues, QSAR models can help identify key molecular properties (e.g., lipophilicity, electronic parameters, steric factors) of the methoxy substituents that are critical for potency and receptor affinity.

More advanced methods, including quantum mechanics (QM), allow for the detailed study of a molecule's electronic properties and reactivity. diva-portal.org These computational tools can be used to calculate the conformational energies of different isomers of tetramethoxyamphetamine, helping to predict which three-dimensional shape is most stable and most likely to interact with a receptor. chemrxiv.org By understanding the energy landscape of these molecules, researchers can gain a deeper understanding of why subtle changes in the substitution pattern lead to dramatic differences in pharmacological effect. diva-portal.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like TeMA) when bound to a receptor to form a stable complex. rjptonline.org The goal is to predict the binding mode and estimate the binding affinity, which can then be correlated with the compound's activity. nih.gov Using the 3D structures of target receptors, such as the 5-HT₂A receptor, docking simulations can be performed for TeMA and its isomers. This allows for a visual and energetic analysis of the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the receptor's binding site. youtube.com

Pharmacophore mapping is another powerful tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govscirp.org By analyzing a set of active molecules, a pharmacophore model can be generated that defines the crucial features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers, and their spatial arrangement. biointerfaceresearch.com For tetramethoxyamphetamines, a pharmacophore model could be developed based on the structures of active isomers to identify the key features responsible for 5-HT₂A receptor activation. This model could then be used to screen virtual libraries of compounds to discover new, potentially active analogues or to explain why certain isomers, like potentially TeMA, have lower activity than others. mdpi.com

Pharmacological Characterization of 2,3,4,5 Tetramethoxyamphetamine at the Molecular Level

In Vitro Receptor Binding Profiles

In vitro receptor binding assays are crucial for determining the affinity of a compound for various receptor proteins. This is typically expressed as a Ki value, which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

The interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, is a hallmark of classic psychedelic compounds. nih.govfrontiersin.org Agonism at the 5-HT2A receptor is believed to be the primary mechanism mediating hallucinogenic effects. wikipedia.org The affinities for 5-HT2B and 5-HT2C receptors are also important for characterizing the full pharmacological profile and potential side effects of a substance.

Specific binding affinity data (Ki values) for 2,3,4,5-Tetramethoxyamphetamine at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes are not available in the provided search results.

Table 1: Serotonin Receptor Subtype Affinities of this compound This table is for illustrative purposes. Specific data for this compound is not available.

Receptor Subtype Binding Affinity (Ki, nM)
5-HT2A Data not available
5-HT2B Data not available
5-HT2C Data not available
4.1.2. Monoamine Transporter Interactions (e.g., hSERT, hNET, hDAT)

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft. d-nb.infonih.gov Amphetamine and its derivatives can interact with these transporters, often by inhibiting reuptake or by acting as substrates to induce neurotransmitter release. d-nb.infopsu.edu

There is no specific data available in the search results regarding the binding affinities or inhibition potencies (Ki or IC50 values) of this compound at the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

Table 2: Monoamine Transporter Interactions of this compound This table is for illustrative purposes. Specific data for this compound is not available.

Transporter Binding/Inhibition (Ki/IC50, nM)
hSERT Data not available
hNET Data not available
hDAT Data not available
4.1.3. Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to endogenous trace amines and psychoactive compounds like amphetamine. wikipedia.orguniprot.org Its activation can modulate dopaminergic, serotonergic, and noradrenergic systems. mdpi.comfrontiersin.org Many amphetamine derivatives show affinity for TAAR1, making it an important target for understanding their full mechanism of action. wikipedia.org

Specific data on the binding affinity or functional activity of this compound at TAAR1 is not present in the provided search results.

Table 3: TAAR1 Interaction of this compound This table is for illustrative purposes. Specific data for this compound is not available.

Receptor Binding/Activity (Ki/EC50, nM)
TAAR1 Data not available

Neurochemical Mechanisms of Action (cellular/synaptic level, preclinical)

Neurotransmitter Release and Reuptake Modulation (in vitro)

The provided search results contain no specific preclinical in vitro data detailing the effects of this compound on the release or reuptake of serotonin, dopamine, or norepinephrine. A derivative, this compound (TeMA), was noted to be inactive in humans at the doses tested, though detailed neurochemical data was not provided. wikipedia.org

Comparative Pharmacological Activity with Related Compounds (e.g., mescaline, LSD, other TMAs)

The pharmacological profile of this compound (TEMA) is best understood through comparison with its structural analogs, including the natural phenethylamine (B48288) mescaline, other positional isomers of trimethoxyamphetamine (TMA), and the prototypical psychedelic, lysergic acid diethylamide (LSD). While detailed receptor binding data for 2,3,4,5-TEMA itself is scarce in scientific literature, analysis of its closely related compounds provides significant insight into its expected molecular interactions. wikipedia.org

The primary molecular target for classic psychedelic compounds is the serotonin 5-HT2A receptor. wikipedia.orgnih.gov The affinity and efficacy of a compound at this receptor are often correlated with its psychoactive potential. The arrangement of methoxy (B1213986) groups on the phenyl ring of phenethylamine and amphetamine derivatives dramatically influences their pharmacological activity.

Comparison with Mescaline and Trimethoxyamphetamine (TMA) Isomers

Mescaline (3,4,5-trimethoxyphenethylamine) is the foundational compound for this series of phenethylamines. wikipedia.orgwikipedia.org Its amphetamine analog, 3,4,5-trimethoxyamphetamine (TMA), shares the same substitution pattern but includes an alpha-methyl group. wikipedia.org In contrast, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) represents a different positional isomer and exhibits a significantly different pharmacological profile. wikipedia.org

Studies on the head twitch response (HTR) in mice, a behavior mediated by 5-HT2A receptor activation, show that TMA is approximately twice as potent as mescaline. dntb.gov.uanih.gov TMA-2 also induced the HTR and was found to be twice as potent as mescaline. dntb.gov.uanih.govresearchgate.net These findings highlight that both the alpha-methylation (differentiating TMA from mescaline) and the methoxy group positioning (differentiating TMA-2 from TMA) are critical for activity. dntb.gov.ua

While early reports suggested 2,3,4,5-TEMA might be roughly six times as potent as mescaline, its psychedelic properties were later questioned, with some reports indicating it was inactive in humans at the doses tested. wikipedia.orgwikipedia.org This contrasts sharply with its phenethylamine counterpart, 2,3,4,5-tetramethoxyphenethylamine (TeMPEA), which was reported to be twice as potent as mescaline in animal studies. wikipedia.org

The pharmacological data for these related compounds at key serotonin receptors are summarized below.

Compound5-HT2A Receptor Ki (nM)5-HT2A Receptor EC50 (nM)5-HT2C Receptor AffinityOther Receptor Interactions
This compound (TEMA)Limited Data AvailableLimited Data AvailableLimited Data AvailableReportedly inactive in humans at tested doses. wikipedia.org
Mescaline9,400 wikipedia.org10,000 wikipedia.orgBinds with an affinity (Ki) of 9,900 nM. frontiersin.orgActs as a partial agonist at 5-HT2A receptors. wikipedia.orgwikipedia.org
3,4,5-TMA (TMA)>12,000 wikipedia.org1,700 wikipedia.orgInactive at concentrations up to 10,000 nM. wikipedia.orgLow-potency partial agonist at 5-HT2A receptors. wikipedia.org
2,4,5-TMA (TMA-2)1,300 - 1,650 wikipedia.org190 wikipedia.orgActive, but to a much lesser extent than at 5-HT2A/2B. wikipedia.orgActive at the 5-HT2B receptor; inactive at monoamine transporters. wikipedia.org
LSD~5-30 (for 5-HT2 sites) elsevierpure.com-High affinity. nih.govNon-selective; high affinity for multiple 5-HT receptors (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2) receptors. elsevierpure.comnih.govnih.gov

Ki (Inhibition constant): A measure of binding affinity. A lower Ki value indicates a higher affinity of the compound for the receptor. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

The data clearly illustrate the structure-activity relationships within the TMA isomers. The 2,4,5-substitution pattern of TMA-2 confers significantly higher affinity (lower Ki value) and potency (lower EC50 value) at the 5-HT2A receptor compared to the 3,4,5-substitution pattern of TMA. wikipedia.orgwikipedia.org Mescaline and TMA are both very low-potency agonists at this receptor. wikipedia.org The lack of significant reported activity for 2,3,4,5-TEMA suggests that its specific methoxy arrangement is not favorable for potent 5-HT2A receptor agonism, unlike the 2,4,5-isomer. wikipedia.org

Comparison with LSD

LSD's pharmacology differs significantly from the phenethylamines. As an ergoline, its rigid structure allows it to bind with high affinity to a wider range of receptors, including multiple serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptor subtypes. elsevierpure.comnih.gov In contrast, psychedelic phenethylamines like the TMAs are generally more selective for the 5-HT2 receptor subfamily. nih.gov This broader receptor interaction profile of LSD may contribute to its distinct qualitative effects compared to phenethylamine-based compounds.

Metabolism and Biotransformation of 2,3,4,5 Tetramethoxyamphetamine Preclinical Studies

Major Metabolic Pathways in Animal Models (e.g., rat urine studies)

Preclinical investigations using rat models have been instrumental in elucidating the metabolic pathways of methoxy-substituted amphetamines. nih.gov Studies on the related compound TMA-2 have shown that its metabolism involves several key Phase I and Phase II reactions. nih.govresearchgate.net The primary goal of these biotransformation processes is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body, primarily via the kidneys. nih.govnih.gov

A principal metabolic route for amphetamines in preclinical models is oxidative deamination. nih.govnih.gov This Phase I reaction is catalyzed by monoamine oxidase (MAO), an enzyme found in the outer membrane of mitochondria, with high activity observed in rat liver mitochondria. nih.gov In studies with the related compound TMA-2, oxidative deamination leads to the formation of the corresponding ketone. nih.gov This intermediate metabolite can then undergo further reduction to form the corresponding alcohol. nih.gov This pathway mirrors the metabolism of amphetamine itself, which is oxidatively deaminated to phenylacetone (B166967) and subsequently reduced to phenylisopropanol in rat liver mitochondria. nih.gov

O-demethylation is another critical Phase I metabolic pathway for methoxylated amphetamines. nih.govnih.gov In rat urine studies of TMA-2, metabolites were identified that had undergone O-demethylation, which was then followed by oxidative deamination. nih.gov Further metabolism via O,O-bis-demethylation has also been observed. nih.gov Hydroxylation, another key Phase I reaction, adds a hydroxyl group to the molecule, increasing its polarity. nih.govnih.gov These processes are primarily catalyzed by the cytochrome P450 enzyme system. mdpi.com

Following Phase I reactions, the resulting metabolites, particularly those with newly introduced hydroxyl groups, undergo Phase II conjugation reactions. nih.govabdn.ac.uk These synthetic reactions involve attaching endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to the metabolite. nih.govreactome.org In preclinical studies with TMA-2 in rats, metabolites containing hydroxy groups were found to be partially excreted in the urine as glucuronide and/or sulfate conjugates. nih.govresearchgate.net This conjugation significantly increases the water solubility of the metabolites, facilitating their elimination from the body. abdn.ac.ukreactome.org The enzymes responsible for these reactions, such as UDP-glucuronosyltransferases (UGT) and sulfotransferases, are located mainly in the liver. abdn.ac.ukcopbela.org

Table 1: Summary of Major Metabolic Pathways for TMA-2 in Rat Models

Metabolic Pathway Reaction Type Description Resulting Products
Oxidative Deamination Phase I Removal of the amine group. Corresponding ketone metabolite. nih.gov
Reduction Phase I Reduction of the ketone metabolite. Corresponding alcohol metabolite. nih.gov
O-Demethylation Phase I Removal of one or more methyl groups from the methoxy (B1213986) substitutions. Demethylated and bis-demethylated metabolites. nih.gov
Glucuronidation Phase II Conjugation of hydroxylated metabolites with glucuronic acid. Glucuronide conjugates. nih.govresearchgate.net

| Sulfation | Phase II | Conjugation of hydroxylated metabolites with sulfate. | Sulfate conjugates. nih.govresearchgate.net |

Role of Cytochrome P450 Enzymes in Amphetamine Metabolism (preclinical)

The cytochrome P450 (CYP450) superfamily of enzymes is essential for the Phase I metabolism of a vast number of xenobiotics, including amphetamine derivatives. mdpi.comnih.gov These enzymes are predominantly found in the liver and are responsible for catalyzing oxidative reactions such as hydroxylation and O-demethylation. nih.govmedsafe.govt.nz

In preclinical studies using microsomes from insect cells that express human CYP isoenzymes, CYP2D6 was identified as the primary enzyme responsible for the main metabolic steps of several 2,5-dimethoxyamphetamine (B1679032) derivatives, including TMA-2. nih.gov While the rate of metabolite formation was relatively low, these findings highlight the crucial role of CYP2D6 in the biotransformation of this class of compounds. nih.gov Furthermore, these studies showed that the amphetamine derivatives themselves could act as competitive inhibitors of CYP2D6. nih.gov Given the structural similarities, it is plausible that CYP2D6 and other CYP isoforms also play a significant role in the metabolism of 2,3,4,5-TMA.

Identification of Metabolite Profiles (preclinical)

The identification of metabolite profiles in preclinical species is a cornerstone of drug development, helping to ensure the safety and suitability of animal models for toxicology studies. nih.govevotec.comwuxiapptec.com For amphetamine-like substances, this is often achieved through the analysis of urine from animal models, such as rats. nih.gov

In the case of the related compound TMA-2, gas chromatography-mass spectrometry (GC/MS) has been used to identify its metabolites in rat urine. nih.gov The profile of identified metabolites confirmed that TMA-2 undergoes extensive metabolism through oxidative deamination, O-demethylation, reduction, and subsequent conjugation with glucuronic acid and sulfate. nih.govresearchgate.net A comprehensive understanding of these metabolite profiles in preclinical models is essential for predicting the metabolic fate in humans and for identifying any potentially unique or disproportionate human metabolites that may require further safety testing. wuxiapptec.com

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
2,3,4,5-Tetramethoxyamphetamine 2,3,4,5-TMA
2,4,5-trimethoxyamphetamine (B90205) TMA-2
Phenylacetone
Phenylisopropanol
Glucuronic acid
Dextromethorphan
Quinidine

Analytical Chemistry and Forensic Science Applications of 2,3,4,5 Tetramethoxyamphetamine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 2,3,4,5-TMA from complex mixtures, enabling its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the analysis of controlled substances, including 2,3,4,5-TMA. scispace.com This method combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry. In GC, the volatilized sample is separated into its components based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of 2,3,4,5-TMA is unique and allows for its conclusive identification by comparing the obtained spectrum with reference spectra in established databases. scribd.comscribd.com GC-MS is widely used for the analysis of seized drug samples and can also be applied to biological matrices after appropriate sample preparation. google.com

Liquid Chromatography Techniques (e.g., HPLC, LC-MS)

Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), offer versatile and powerful alternatives for the analysis of 2,3,4,5-TMA. google.com Unlike GC, LC does not require the analyte to be volatile, making it suitable for a broader range of compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

When coupled with a mass spectrometer, LC-MS provides both separation and structural information, similar to GC-MS. scispace.com This technique is particularly valuable for the analysis of complex biological samples, as it often requires less extensive sample cleanup. google.com HPLC with UV detection is another common configuration, where the separated compounds are detected based on their absorption of ultraviolet light. nih.gov Derivatization of the amphetamine molecule can be employed to enhance its chromophoric properties for improved UV detection. nih.gov

Thin-Layer Chromatography (TLC) and Paper Chromatography

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective screening technique used for the preliminary identification of amphetamine derivatives. umass.edusilicycle.com In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. umass.edu The plate is then placed in a developing chamber with a solvent system that moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. umass.edu

The position of the separated spots, characterized by the retention factor (Rf) value, can be compared to that of a known standard of 2,3,4,5-TMA for tentative identification. researchgate.netlibretexts.org Visualization of the spots is often achieved by using a visualizing agent, such as ninhydrin (B49086) or by observing the plate under UV light. umass.educore.ac.uk While not as specific as GC-MS or LC-MS, TLC is a valuable tool for rapid screening in forensic investigations. oup.comakjournals.comunodc.org Paper chromatography operates on similar principles but uses a strip of paper as the stationary phase.

Chiral Chromatography for Enantiomeric Resolution

2,3,4,5-Tetramethoxyamphetamine possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological and toxicological properties. Chiral chromatography is a specialized technique used to separate these enantiomers. nih.govsigmaaldrich.comchiralpedia.com This is typically achieved by using a chiral stationary phase (CSP) in either GC or HPLC. rsc.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation. preprints.org

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column. oup.comnih.gov The ability to resolve the enantiomers of 2,3,4,5-TMA is crucial for a complete toxicological assessment and for understanding its stereoselective effects. nih.govlcms.czrsc.org

Spectroscopic and High-Resolution Mass Spectrometry Methods

Spectroscopic and advanced mass spectrometry techniques provide detailed structural information essential for the unambiguous identification and quantification of 2,3,4,5-TMA.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of 2,3,4,5-TMA, providing critical information about its molecular weight and structure. scribd.com When a molecule of 2,3,4,5-TMA is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion provides the exact molecular weight. Furthermore, the molecule fragments in a predictable manner, generating a unique pattern of fragment ions. scribd.com Analysis of this fragmentation pattern allows for the elucidation of the compound's structure, including the positions of the methoxy (B1213986) groups on the aromatic ring. scribd.com

High-resolution mass spectrometry (HRMS) offers even greater specificity by measuring the mass-to-charge ratio of ions with very high accuracy. scispace.com This allows for the determination of the elemental composition of the molecule and its fragments, further confirming its identity and distinguishing it from isobaric interferences (other compounds with the same nominal mass). scispace.com MS techniques, particularly when coupled with chromatography (GC-MS and LC-MS), are also widely used for the quantification of 2,3,4,5-TMA in various samples. scribd.comchiralpedia.com

Spectroscopy in Chemical Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of chemical compounds. In the case of this compound, a combination of spectroscopic methods would be employed to confirm its molecular structure. While specific spectroscopic data for 2,3,4,5-TMA is not extensively published, general principles of spectroscopy for related amphetamine compounds are well-established.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone of forensic drug analysis. For amphetamines, electron impact (EI) ionization often results in fragmentation patterns that can be indicative of the core amphetamine structure. However, for complex molecules like 2,3,4,5-TMA, the fragmentation might be intricate. Derivatization is often employed to enhance volatility and produce more characteristic mass spectra. sigmaaldrich.comgcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the 2,3,4,5-TMA molecule. ¹H NMR would reveal the number and connectivity of hydrogen atoms, while ¹³C NMR would provide insight into the carbon skeleton. The distinct chemical shifts of the four methoxy groups and the aromatic and aliphatic protons would be key identifiers.

Infrared (IR) spectroscopy could be used to identify the functional groups present in the molecule, such as the amine (N-H stretching), aromatic ring (C=C stretching), and ether (C-O stretching) groups characteristic of 2,3,4,5-TMA.

Sample Preparation Methodologies for Biological and Forensic Samples

The detection and quantification of this compound in biological matrices (e.g., urine, blood) and forensic exhibits (e.g., seized powders, tablets) necessitates effective sample preparation to isolate the analyte from interfering substances. usm.edu

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. actapol.net For amphetamine-like compounds, which are basic in nature, mixed-mode SPE cartridges that combine non-polar and strong cation exchange retention mechanisms are often employed. usm.edu This allows for the retention of the basic analyte while allowing neutral and acidic interferences to be washed away.

A typical SPE procedure for an amphetamine from a urine sample would involve:

Sample Pre-treatment: Acidification of the urine sample to ensure the amphetamine is in its protonated, cationic form. sigmaaldrich.com

Column Conditioning: Rinsing the SPE cartridge with a solvent like methanol (B129727) followed by water or a buffer to activate the sorbent. usm.edu

Sample Loading: Passing the pre-treated sample through the cartridge, where the analyte is retained.

Washing: Eluting interferences from the cartridge with a series of solvents, such as deionized water and a weak organic solvent. sigmaaldrich.com

Elution: Eluting the purified analyte with a stronger solvent, often containing an acid or a base to disrupt the interaction with the sorbent. For cation exchange, an eluent containing a strong base or a high concentration of a competing cation would be used. sigmaaldrich.com

Molecularly imprinted polymers (MIPs) represent a more advanced form of SPE, offering high selectivity for a target analyte or a class of structurally related compounds. sigmaaldrich.com

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases. libretexts.orgresearchgate.net For the extraction of 2,3,4,5-TMA from an aqueous biological sample, a water-immiscible organic solvent would be used. The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent.

To extract a basic compound like 2,3,4,5-TMA, the pH of the aqueous sample is adjusted to be above its pKa, rendering it in its neutral, free-base form, which is more soluble in organic solvents. A common procedure involves:

Basifying the aqueous sample (e.g., urine) with a base like sodium hydroxide.

Adding an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). nih.gov

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases.

Evaporation of the organic solvent to concentrate the analyte. nih.gov

The choice of solvent is critical, and various solvents may be screened to optimize recovery. nih.gov

Derivatization Strategies for Enhanced Analysis (e.g., trifluoroacetylation)

Derivatization is a chemical modification of an analyte to improve its analytical properties, particularly for gas chromatography. gcms.cz For amphetamines, derivatization of the primary amine group is common to increase volatility, improve chromatographic peak shape, and enhance detector response. sigmaaldrich.comresearchgate.net

Trifluoroacetylation, using trifluoroacetic anhydride (B1165640) (TFAA), is a frequently used derivatization technique for amphetamines. nih.govresearchgate.net The reaction involves the acylation of the amine group to form a trifluoroacetyl derivative.

Benefits of Trifluoroacetylation:

Improved Volatility: The resulting derivative is generally more volatile than the parent compound, allowing for analysis at lower GC oven temperatures. sigmaaldrich.com

Enhanced Chromatographic Performance: Derivatization can reduce peak tailing and improve separation from other compounds. gcms.cz

Characteristic Mass Spectra: The trifluoroacetyl group introduces a specific mass and fragmentation pattern that can aid in identification by GC-MS. researchgate.net

Other common derivatizing agents for amphetamines include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also used to derivatize the amine group. sigmaaldrich.com

Impurity Profiling and Forensic Intelligence

Impurity profiling is the identification and quantification of impurities present in a drug sample. humanjournals.comajprd.com This information is invaluable for forensic intelligence as it can help to:

Link different drug seizures: If two separate seizures contain the same unique impurity profile, it may indicate a common manufacturing source.

Identify synthesis routes: The types of impurities present can provide clues about the chemical precursors and synthetic pathway used to produce the drug.

Track distribution networks: By mapping the impurity profiles of seizures across different geographical locations, law enforcement can gain insights into drug trafficking routes.

The impurity profile of a clandestinely manufactured substance like 2,3,4,5-TMA would consist of starting materials, intermediates, by-products, and degradation products. jclmm.com The identification of these minor components requires highly sensitive and selective analytical techniques, such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The development of a comprehensive impurity profile for 2,3,4,5-TMA would be a significant step in understanding its illicit production and distribution.

Future Directions in 2,3,4,5 Tetramethoxyamphetamine Research

Development of Advanced Analytical Techniques

A foundational step in understanding any compound is the ability to reliably detect and quantify it. For 2,3,4,5-TMA, future research will necessitate the development and validation of advanced analytical techniques. While standard methods like gas chromatography-mass spectrometry (GC-MS) are routinely used for identifying phenethylamines, more sophisticated approaches are needed for comprehensive analysis, especially in complex matrices. oup.comjst.go.jpnih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool that has become the method of choice for screening NPS. nih.govthermofisher.comspringernature.com Its high accuracy and ability to perform data-independent acquisition allow for the retrospective analysis of samples and the potential identification of previously unknown metabolites. nih.gov Developing HRMS-based methods specifically for 2,3,4,5-TMA would enable not only its detection in forensic samples but also the study of its metabolic fate. researchgate.net Furthermore, techniques like on-column derivatization in GC-MS can improve the chromatographic behavior and mass spectral information of phenethylamines, which could be pivotal for differentiating 2,3,4,5-TMA from its isomers. shimadzu.com

Analytical TechniquePrincipleApplication in 2,3,4,5-TMA Research
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio and fragmentation pattern. researchgate.netStandard method for initial identification; development of derivatization methods to improve differentiation from isomers. shimadzu.com
High-Resolution Mass Spectrometry (HRMS)Measures mass with very high accuracy, allowing for the determination of elemental composition. nih.govnih.govUnambiguous identification of 2,3,4,5-TMA, characterization of its metabolites, and non-targeted screening in biological and seized samples. thermofisher.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase and uses two stages of mass analysis for high selectivity and sensitivity. researchgate.netQuantification in biological fluids (e.g., urine, blood) and studying the compound's pharmacokinetics.

Further Elucidation of Molecular Mechanisms via In Silico and In Vitro Approaches

Understanding how 2,3,4,5-TMA interacts with the central nervous system is crucial. Future research will heavily rely on computational (in silico) and laboratory-based (in vitro) methods to predict and confirm its molecular targets. nih.govnih.gov The primary mechanism of action for many psychedelic amphetamines involves interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.govsciencedaily.comnih.gov

In silico molecular docking studies can simulate the binding of 2,3,4,5-TMA to the 5-HT2A receptor and other potential targets, such as dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govicm.edu.pl These computational models provide insights into the binding affinity and conformation, helping to generate hypotheses about the compound's pharmacological activity. researchgate.net These predictions can then be tested and validated using in vitro techniques. Radioligand binding assays, for instance, can determine the affinity of 2,3,4,5-TMA for a wide range of receptors, while functional assays can measure its efficacy (i.e., whether it acts as an agonist or antagonist) at these sites. reactionbiology.comnih.govinnoprot.com

Research ApproachMethodologyPotential Insights for 2,3,4,5-TMA
In Silico ModelingMolecular Docking, Quantitative Structure-Activity Relationship (QSAR)Prediction of binding affinity and mode of interaction with key receptors (e.g., 5-HT2A, DAT, NET); estimation of potential psychoactive effects. nih.govicm.edu.pl
In Vitro Binding AssaysRadioligand competition assays using cell lines expressing specific human receptors. reactionbiology.comDetermination of the binding profile and affinity (Ki values) of 2,3,4,5-TMA at a panel of CNS targets. nih.gov
In Vitro Functional AssaysCalcium mobilization assays, transporter uptake inhibition assays. innoprot.comnih.govCharacterization of the compound as an agonist, antagonist, or transporter inhibitor; measurement of its potency (EC50 values).

Comprehensive Comparative Studies with Novel Psychoactive Substances

To fully understand the unique properties of 2,3,4,5-TMA, it must be studied in the context of other psychoactive substances. Comprehensive comparative studies are a critical future direction. Such studies would involve analyzing 2,3,4,5-TMA alongside its structural isomers (like 2,4,5-TMA and 3,4,5-TMA), classic psychedelics (like mescaline), and other relevant novel psychoactive substances (NPS). smw.chmdpi.com

These studies would utilize the in vitro assays mentioned previously to compare receptor binding profiles and functional activities. For example, determining the ratio of activity at the dopamine transporter (DAT) versus the serotonin transporter (SERT) can provide clues about its stimulant versus entactogenic potential, a technique used to classify other NPS. smw.ch Comparing its potency and efficacy at the 5-HT2A receptor to that of known hallucinogens would help to contextualize its potential psychedelic effects. Such comparative data is invaluable for understanding the structure-activity relationships within this chemical class and for predicting the likely pharmacological profile of an understudied compound like 2,3,4,5-TMA. nih.gov

Compound for ComparisonStructural ClassKey Comparative Research Question
2,4,5-Trimethoxyamphetamine (B90205) (TMA-2)Substituted AmphetamineHow does the shift in one methoxy (B1213986) group affect potency and selectivity for serotonin receptors?
3,4,5-Trimethoxyamphetamine (TMA)Substituted AmphetamineHow does the substitution pattern influence monoamine transporter inhibition compared to the mescaline-like TMA? smw.ch
MescalinePhenethylamine (B48288)What is the effect of the alpha-methylation in 2,3,4,5-TMA on receptor binding and potency compared to its phenethylamine counterpart?
3,4-Methylenedioxymethamphetamine (MDMA)Substituted AmphetamineWhat is the DAT/SERT inhibition ratio of 2,3,4,5-TMA, and how does it compare to the more serotonergic profile of MDMA? nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.